molecular formula C7H9N3OS B3021051 Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)- CAS No. 6823-95-6

Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)-

Cat. No.: B3021051
CAS No.: 6823-95-6
M. Wt: 183.23 g/mol
InChI Key: RQJRLTWHBACGOZ-RUDMXATFSA-N
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Description

Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)- is a chemical compound with the molecular formula C7H9N3OS and a molecular weight of 183.23 g/mol.

Mechanism of Action

Target of Action

Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)-, also known as [(E)-(5-methylfuran-2-yl)methylideneamino]thiourea, primarily targets copper ions (Cu II) . Copper ions play a crucial role in various biological processes, including cellular respiration, antioxidant defense, neurotransmitter biosynthesis, and connective tissue strength.

Mode of Action

This compound interacts with its target by forming a 1:2 (metal-ligand) complex with copper ions . This interaction occurs instantaneously in a buffer media of pH 6.3 at room temperature .

Result of Action

The result of the compound’s action is the formation of a yellow-colored complex with copper ions . This complex has an absorption maximum at 364 nm . The formation of this complex can be used for the rapid spectrophotometric determination of copper ions .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. For instance, the complex formation occurs at a specific pH (6.3) and at room temperature . Other environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other ions and the solvent used.

Preparation Methods

The synthesis of Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)- involves the reaction of hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate . The reaction conditions typically include gentle heating and the use of solvents such as ethanol and triethylamine. The structure of the obtained products is characterized using various spectral techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Chemical Reactions Analysis

Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various heterocyclic rings such as 1,3,4-thiadiazoles and 1,3,4-thiadiazepines.

    Reduction: Reduction reactions can lead to the formation of different derivatives, depending on the reagents and conditions used.

    Substitution: Substitution reactions with electrophilic reagents can produce a variety of substituted products.

Common reagents used in these reactions include 2-(bis(methylthio)methylene)malononitrile, ethyl 2-cyano-3,3-bis(methylthio)acrylate, and various electrophilic compounds . The major products formed from these reactions include heterocyclic compounds with potential biological activities .

Scientific Research Applications

Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Medicine: It is being investigated for its potential therapeutic properties.

    Industry: The compound is used in the production of materials with specific chemical properties.

Comparison with Similar Compounds

Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)- can be compared with other similar compounds, such as:

    Hydrazinecarbothioamide: This compound has a similar structure but lacks the 5-methyl-2-furanyl group.

    1,2,4-Triazole-3-thione derivatives: These compounds share some structural similarities and have been synthesized from hydrazinecarbothioamides.

The uniqueness of Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)- lies in its specific functional groups and the resulting chemical reactivity, which allows for the synthesis of a diverse range of heterocyclic compounds with potential biological activities .

Properties

IUPAC Name

[(E)-(5-methylfuran-2-yl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-5-2-3-6(11-5)4-9-10-7(8)12/h2-4H,1H3,(H3,8,10,12)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJRLTWHBACGOZ-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6823-95-6
Record name 5-Methylfurfural thiosemicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006823956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)-
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Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)-
Reactant of Route 3
Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)-

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